molecular formula C10H24Cl2N3O3P B601066 Cyclophosphamide Impurity A CAS No. 1391053-11-4

Cyclophosphamide Impurity A

货号: B601066
CAS 编号: 1391053-11-4
分子量: 336.2
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclophosphamide Impurity A is a byproduct formed during the synthesis and degradation of cyclophosphamide, a widely used chemotherapeutic agent. Cyclophosphamide is an alkylating agent that is used to treat various types of cancers and autoimmune diseases. Impurities such as this compound can arise during the manufacturing process or storage, and their identification and quantification are crucial for ensuring the safety and efficacy of the drug.

准备方法

The preparation of Cyclophosphamide Impurity A involves synthetic routes that are similar to those used for cyclophosphamide itself. The synthesis typically involves the reaction of bis(2-chloroethyl)amine with phosphoramide derivatives under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully monitored to minimize the formation of impurities. Industrial production methods often involve large-scale synthesis in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate and quantify the impurities .

化学反应分析

Cyclophosphamide Impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

科学研究应用

Stability in Pharmaceutical Formulations

The stability of Cyclophosphamide formulations is critical due to the compound's susceptibility to hydrolysis, which can lead to the formation of impurities. Cyclophosphamide Impurity A is one of the primary degradation products formed during this process. Recent studies have developed stable ready-to-use liquid formulations that maintain impurity levels within acceptable limits, specifically targeting impurities A, B, and D.

Quantifying this compound is essential for ensuring the quality and safety of pharmaceutical products. Various analytical techniques have been optimized for this purpose, including ion chromatography and high-performance liquid chromatography (HPLC).

The presence of impurities like this compound can influence the pharmacological activity and toxicity profile of cyclophosphamide-containing therapies. Elevated levels of impurities may lead to adverse effects or reduced efficacy in cancer treatments.

Case Study: Impact on Patient Outcomes

A study involving patients receiving cyclophosphamide therapy highlighted instances where high levels of impurity A correlated with increased toxicity, necessitating dose adjustments or discontinuation of treatment . Monitoring impurity levels is thus vital not only for compliance with safety standards but also for optimizing therapeutic regimens tailored to individual patient needs.

Regulatory Considerations

Regulatory bodies like the United States Pharmacopeia have established guidelines for acceptable impurity levels in cyclophosphamide formulations. These guidelines emphasize the importance of rigorous testing and validation of analytical methods used to quantify impurities, ensuring that pharmaceutical products meet safety standards before reaching patients .

作用机制

The mechanism of action of Cyclophosphamide Impurity A is not as well-studied as that of cyclophosphamide itself. it is believed to exert its effects through similar pathways, involving the alkylation of DNA and the formation of cross-links that inhibit DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets and pathways involved are likely to include DNA, RNA, and various proteins involved in cell division and apoptosis .

相似化合物的比较

Cyclophosphamide Impurity A can be compared with other impurities formed during the synthesis of cyclophosphamide, such as Impurity B and Impurity D. These impurities share similar chemical structures and formation pathways but may differ in their specific chemical properties and biological activities. For example, Impurity B may have different reactivity towards oxidizing or reducing agents compared to Impurity A. Understanding these differences is important for optimizing the synthesis and purification processes to minimize the presence of harmful impurities .

生物活性

Cyclophosphamide (CP) is a widely used chemotherapeutic agent that requires metabolic activation to exert its therapeutic effects. Among its various impurities, Cyclophosphamide Impurity A (CPA-A) has garnered attention due to its potential biological activities and implications for both efficacy and toxicity in cancer treatment. This article reviews the biological activity of CPA-A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Cyclophosphamide is a prodrug that, upon activation through cytochrome P450 enzymes in the liver, generates active metabolites such as phosphoramide mustard. This metabolite acts as a bifunctional alkylating agent that forms DNA cross-links, inhibiting DNA replication and leading to apoptosis in cancer cells .

This compound is structurally related to cyclophosphamide and may influence the drug's overall pharmacological profile. The presence of impurities can alter the drug's metabolism, efficacy, and safety profile. The mechanism by which CPA-A affects biological activity is not fully elucidated but may involve:

  • Altered Metabolism : CPA-A may compete with cyclophosphamide for metabolic pathways, potentially leading to increased formation of inactive metabolites .
  • Direct Cytotoxicity : Preliminary studies suggest that CPA-A might possess intrinsic cytotoxic properties that could contribute to its overall biological activity .

Pharmacokinetics and Variability

The pharmacokinetics of cyclophosphamide are influenced by genetic variability in metabolic enzymes, particularly cytochrome P450 (CYP) enzymes such as CYP2B6 and CYP3A4 . Variations in these enzymes can lead to differences in drug clearance rates and the formation of active versus inactive metabolites.

A study indicated that patients with certain genetic variants exhibited lower clearance rates for cyclophosphamide, potentially increasing the risk of adverse effects while reducing therapeutic efficacy . This variability underscores the importance of understanding how impurities like CPA-A may further complicate pharmacokinetic profiles.

Case Studies

  • Impact on Clinical Outcomes : A case study involving pediatric patients treated with cyclophosphamide highlighted the relationship between metabolite formation and clinical outcomes. Patients exhibiting higher levels of inactive metabolites had poorer disease-free survival rates . While CPA-A's specific role was not isolated, it emphasizes the need for comprehensive impurity profiling in therapeutic regimens.
  • Environmental Contamination : In a separate investigation into hospital practices involving cyclophosphamide handling, surface contamination levels were monitored. The presence of cyclophosphamide and its impurities, including CPA-A, raised concerns about occupational exposure among healthcare workers . This case study illustrated the broader implications of cyclophosphamide impurities beyond pharmacological effects.

Analytical Methods for Detection

The quantification of CPA-A and other related impurities is critical for ensuring drug safety and efficacy. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography (HPLC) have enabled sensitive detection of cyclophosphamide impurities at low concentrations. These methods are essential for:

  • Stability Studies : Assessing how storage conditions affect impurity levels over time.
  • Quality Control : Ensuring pharmaceutical formulations meet safety standards by monitoring impurity profiles .
MethodologyKey Features
HPLCHigh sensitivity; capable of detecting low levels of CPA-A
GC/MSEffective for analyzing environmental samples for contamination

属性

IUPAC Name

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNVPTKBTWQELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclophosphamide Impurity A
Reactant of Route 2
Cyclophosphamide Impurity A
Reactant of Route 3
Cyclophosphamide Impurity A
Reactant of Route 4
Cyclophosphamide Impurity A
Reactant of Route 5
Cyclophosphamide Impurity A
Reactant of Route 6
Cyclophosphamide Impurity A
Customer
Q & A

Q1: What analytical techniques are commonly used to quantify Cyclophosphamide Impurity A in drug substances and formulations?

A1: [] Non-suppressed ion chromatography (IC) is a validated method used to quantify this compound in both drug substances and formulations. This method utilizes a low-capacity cation exchange column and a weakly acidic mobile phase to achieve optimal resolution of impurities. Detection is achieved using conductivity and UV detectors connected in series. [] Additionally, the compendial Thin Layer Chromatography (TLC) method is also mentioned as a possible alternative. []

Q2: What is the validated Limit of Quantification (LOQ) for this compound using the described ion chromatography method?

A2: The validated LOQ for this compound using the described ion chromatography method is 10 mg/L. [] This level of sensitivity highlights the method's ability to accurately detect and quantify trace amounts of the impurity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。